1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
Overview
Description
“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a synthetic compound . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is 229.15 . The InChI code is1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H
. Physical And Chemical Properties Analysis
“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a powder . It should be stored at room temperature .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a structural analogue in the class of 3-((hetera)cyclobutyl)azetidines. These compounds, including 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, have been identified as advanced building blocks for drug discovery due to their larger size and increased conformational flexibility compared to parent heterocycles. This characteristic confirms their potential utility in lead optimization programs in medicinal chemistry (Feskov et al., 2019).
Synthesis and Reactivity
The compound falls under the broader category of azetidines, which are known for their thermal stability and ease of handling. Azetidines, including derivatives like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, react with electrophiles and nucleophiles, leading to the synthesis of useful amides, alkenes, and amines. Their reactivity also allows for the creation of cyclic products such as piperidines, pyrrolidines, and pyrroles, making them versatile in synthetic organic chemistry (Singh et al., 2008).
Role in Synthesizing Piperidines
The synthesis of 1-substituted piperidines involves derivatives of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride. Such compounds are crucial in the production of various piperidine derivatives, which have significant pharmacological properties and are used in a range of therapeutic applications (Vardanyan, 2018).
Pharmaceutical Research and Development
The structural characteristics of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride are explored in pharmaceutical research. These compounds are often patented for their potential use in treating conditions like migraines. The variations in their structure, such as azetidine, pyrrolidine, and piperidine derivatives, are significant for developing new pharmaceuticals with fewer side effects (Habernickel, 2001).
Safety and Hazards
The compound has a GHS07 pictogram, which indicates that it can cause harm. The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-piperidin-3-ylazetidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-2-1-3-9-4-7;;/h7-9,11H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFADZWIOUHQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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